2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
VCID: VC20260051
Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -](/images/structure/VC20260051.png)
Description |
2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis. It is commonly used as a building block in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds between aryl or vinyl groups. The compound's structure includes a vinyl group attached to a boron atom, which is part of a dioxaborolane ring, and a 3,5-dimethoxyphenyl group attached to the vinyl moiety. Synonyms
Applications in Organic SynthesisThis compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed for forming carbon-carbon bonds between aryl or vinyl groups. The reaction typically involves the coupling of a boronic acid or its ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The versatility of this reaction makes it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and materials. Chemical Reactivity
Stability and Handling
Spectroscopic Data
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ||||||||
Molecular Formula | C16H23BO4 | ||||||||
Molecular Weight | 290.2 g/mol | ||||||||
IUPAC Name | 2-[2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ||||||||
Standard InChI | InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)8-7-12-9-13(18-5)11-14(10-12)19-6/h7-11H,1-6H3 | ||||||||
Standard InChIKey | NTOQJUAKAYKAPE-UHFFFAOYSA-N | ||||||||
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)OC)OC | ||||||||
PubChem Compound | 70700174 | ||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume